4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE
Description
4-(Piperidine-1-sulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide is a benzamide derivative characterized by two key structural motifs: a piperidine-1-sulfonyl group at the 4-position of the benzamide core and a thiazole sulfamoyl substituent on the phenyl ring. The compound’s design integrates sulfonamide and heterocyclic moieties, which are commonly associated with bioactivity in medicinal chemistry, particularly in enzyme inhibition and receptor modulation .
The piperidine sulfonyl group enhances solubility due to its polar sulfonyl moiety, while the thiazole sulfamoyl group may contribute to target specificity, as thiazoles are known to interact with biological systems through hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S3/c26-20(16-4-8-19(9-5-16)33(29,30)25-13-2-1-3-14-25)23-17-6-10-18(11-7-17)32(27,28)24-21-22-12-15-31-21/h4-12,15H,1-3,13-14H2,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNPKWYVUROQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the piperidine sulfonyl and thiazole intermediates. The key steps include:
Formation of Piperidine Sulfonyl Intermediate: This involves the sulfonylation of piperidine using sulfonyl chloride under basic conditions.
Synthesis of Thiazole Intermediate: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: The final step involves coupling the piperidine sulfonyl intermediate with the thiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted sulfonamides or thiazoles.
Scientific Research Applications
4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand the interaction of sulfonyl and thiazole groups with enzymes and receptors.
Pharmaceutical Development: Investigated as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-(PIPERIDINE-1-SULFONYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the thiazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and its analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: The piperidine sulfonyl group in the target compound likely improves aqueous solubility compared to analogs with non-polar substituents (e.g., acetyl in ). Piperidine’s moderate basicity (pKa ~11) may further enhance solubility in acidic environments .
- Lipophilicity : The thiazole sulfamoyl group introduces moderate lipophilicity (clogP ~2–3), which balances membrane permeability and solubility. Compounds with bulkier aryl groups (e.g., ) may exhibit higher logP values, reducing bioavailability .
- Thermal Stability : Sulfonamide derivatives generally exhibit high melting points (>150°C) due to strong intermolecular hydrogen bonding, as seen in analogs like the sulfamethizole impurity (mp 154–156°C) .
Biological Activity
The compound 4-(Piperidine-1-sulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide is a novel organic molecule that has attracted attention due to its potential biological activities. This compound features a complex structure that includes a piperidine sulfonyl group, a thiazole ring, and a benzamide moiety. These structural components are known for their diverse biological effects, including antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H23N3O3S2
- Molecular Weight : 429.55 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial systems. The thiazole ring contributes to the compound's pharmacological profile by enhancing its binding affinity to target enzymes or receptors.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies on related thiazole derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The incorporation of the piperidine and sulfonamide functionalities may enhance this activity.
Enzyme Inhibition
The compound is expected to exhibit enzyme inhibition properties, particularly against urease and acetylcholinesterase (AChE). Previous studies have demonstrated that derivatives containing piperidine and sulfonamide groups have shown strong inhibitory effects on these enzymes, with IC50 values indicating potent activity .
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Compound A | Urease | 2.14 ± 0.003 |
| Compound B | AChE | 1.13 ± 0.003 |
| Compound C | Urease | 6.28 ± 0.003 |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to This compound :
- Synthesis and Evaluation : A series of piperidine derivatives were synthesized and evaluated for their antibacterial and enzyme inhibitory activities. The results highlighted the importance of the sulfonamide group in enhancing biological efficacy .
- Fluorescence Binding Studies : Binding interactions with bovine serum albumin (BSA) were assessed using fluorescence measurements, demonstrating that these compounds could effectively bind to serum proteins, which is crucial for their pharmacokinetic profiles .
- In Vivo Studies : Although specific in vivo data for this compound are not available yet, related analogues have shown promising results in animal models for both antibacterial efficacy and enzyme inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
